molecular formula C11H22BrNO B1595571 11-Bromoundecanamide CAS No. 5875-26-3

11-Bromoundecanamide

Cat. No.: B1595571
CAS No.: 5875-26-3
M. Wt: 264.2 g/mol
InChI Key: NHUWVMSJSKNFHL-UHFFFAOYSA-N
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Description

11-Bromoundecanamide is an organic compound with the molecular formula C11H22BrNO and a molecular weight of 264.20 g/mol . It is characterized by a bromine atom attached to the eleventh carbon of an undecane chain, which is further connected to an amide group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

11-Bromoundecanamide has shown to interact with the GABA-A receptor , a pivotal regulator of anxiety, sleep, and muscle relaxation . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.

Mode of Action

As a ligand, this compound binds to the GABA-A receptor, potentially altering its conformation and modulating its function . The exact nature of this interaction and the resulting changes in receptor activity are areas of ongoing research.

Biochemical Pathways

The primary pathway affected by this compound is the GABAergic pathway . This pathway is responsible for the majority of neuronal inhibition in the brain, and its modulation can have significant effects on neuronal excitability and neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its modulation of the GABA-A receptor. By altering the activity of this receptor, this compound could potentially influence neuronal excitability, potentially leading to effects on sleep, anxiety, and muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Bromoundecanamide can be synthesized through the bromination of undecanoic acid, followed by the conversion of the resulting 11-bromoundecanoic acid to this compound. The bromination process typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 11-Bromoundecanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The amide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

    Reduction: Formation of 11-bromoundecanamine.

    Hydrolysis: Formation of 11-bromoundecanoic acid.

Scientific Research Applications

11-Bromoundecanamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 4-Bromobutyric acid
  • 3-Bromopropionyl chloride
  • 8-Bromooctanoic acid
  • 2-Bromopropionamide
  • 6-Bromohexanoic acid

Comparison: 11-Bromoundecanamide is unique due to its longer carbon chain and the presence of both a bromine atom and an amide group. This structural combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to shorter-chain brominated compounds .

Properties

IUPAC Name

11-bromoundecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUWVMSJSKNFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323166
Record name 11-Bromoundecanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5875-26-3
Record name 11-Bromoundecanamide
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URL https://commonchemistry.cas.org/detail?cas_rn=5875-26-3
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Record name 11-Bromoundecanamide
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Record name NSC403235
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Record name 11-Bromoundecanamide
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Record name 5875-26-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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